N-(4-fluorophenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
N-(4-fluorophenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo-pyrimidine derivative characterized by a 4-fluorophenyl substituent at the 4-amino position and a 4-(2-methoxyphenyl)piperazinyl group at the 6-position. This scaffold is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors and neurotransmitter receptor modulators. The 2-methoxy group on the piperazine ring and the 4-fluorophenyl moiety may influence binding affinity, metabolic stability, and solubility .
Properties
IUPAC Name |
N-(4-fluorophenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN7O/c1-31-19-5-3-2-4-18(19)29-10-12-30(13-11-29)22-26-20(17-14-24-28-21(17)27-22)25-16-8-6-15(23)7-9-16/h2-9,14H,10-13H2,1H3,(H2,24,25,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJJNMVKYNKUIRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=NC4=C(C=NN4)C(=N3)NC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of C25H24FN3O and a molecular weight of 401.49 g/mol. It features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties. The presence of the fluorophenyl and methoxyphenyl substituents contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H24FN3O |
| Molecular Weight | 401.49 g/mol |
| InChI | InChI=1S/C25H24FN3O/c1-18-15-20(19-7-9-21(26)10-8-19)16-24(22(18)17-27)29-13-11-28(12-14-29)23-5-3-4-6-25(23)30-2/h3-10,15-16H,11-14H2,1-2H3 |
| InChIKey | YIHJYISDWDUJGO-UHFFFAOYSA-N |
Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine structure often exhibit inhibitory activity against various kinases and enzymes involved in cancer progression and other diseases. The specific interactions of this compound with target proteins have not been fully elucidated but are expected to involve binding to active sites similar to other derivatives in this class.
Anticancer Activity
Several studies have investigated the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting cell proliferation in various cancer cell lines. Specifically, derivatives have demonstrated selective cytotoxicity against breast and lung cancer cells while exhibiting low toxicity towards normal human cells .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Pyrazolo[3,4-d]pyrimidine derivatives have been explored for their efficacy against bacterial strains, including Mycobacterium tuberculosis. Some studies report that modifications in the pyrazole ring can enhance activity against resistant strains .
Case Studies
- Antitumor Activity : A study evaluated the effects of several pyrazolo[3,4-d]pyrimidine derivatives on tumor cell lines. Among these, compounds structurally related to this compound exhibited IC50 values in the low micromolar range against HeLa and MCF7 cells .
- Docking Studies : Molecular docking studies indicate that this compound could effectively bind to the active sites of kinases involved in cell cycle regulation. The piperazine moiety appears crucial for enhancing binding affinity .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
*Calculated based on molecular formula.
Pharmacological and Physicochemical Implications
Piperazine Ring Modifications
- 2-Methoxyphenyl (Target Compound) : The methoxy group facilitates intramolecular hydrogen bonding (N–H⋯O), as observed in similar pyrimidine derivatives . This interaction may stabilize the molecule’s conformation and enhance binding to targets like serotonin receptors.
- Methyl (Compound ) : A smaller substituent lowers molecular weight, improving membrane permeability but possibly reducing target affinity.
Aryl Amine Group Effects
- 4-Fluorophenyl (Target Compound): Fluorine’s electron-withdrawing nature enhances metabolic stability and bioavailability compared to non-halogenated analogs .
- 3,4-Dimethylphenyl (Compound ) : Methyl groups raise lipophilicity, which may improve blood-brain barrier penetration but increase plasma protein binding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
